molecular formula C25H36Cl6O4 B3268523 Di-2-ethylhexyl chlorendate CAS No. 4827-55-8

Di-2-ethylhexyl chlorendate

Cat. No.: B3268523
CAS No.: 4827-55-8
M. Wt: 613.3 g/mol
InChI Key: ONIHOIFWLALAQH-UHFFFAOYSA-N
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Description

Di-2-ethylhexyl chlorendate is a chemical compound with the molecular formula C25H36Cl6O4. It is also known by its IUPAC name, 2,3-bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate . This compound is characterized by its complex structure, which includes multiple chlorine atoms and ester groups. It is primarily used as a synthetic lubricant basestock .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-2-ethylhexyl chlorendate typically involves the esterification of chlorendic acid with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Di-2-ethylhexyl chlorendate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di-2-ethylhexyl chlorendate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.

    Industry: It is widely used as a synthetic lubricant in various industrial applications .

Mechanism of Action

The mechanism of action of Di-2-ethylhexyl chlorendate involves its interaction with cellular components. It is known to disrupt endocrine functions by mimicking or inhibiting natural hormones. The compound can bind to hormone receptors, altering their normal function and leading to various physiological effects. The molecular targets include estrogen receptors and androgen receptors, among others .

Comparison with Similar Compounds

    Di-2-ethylhexyl phthalate (DEHP): A widely used plasticizer with similar structural features.

    Di-2-ethylhexyl adipate (DEHA): Another plasticizer with comparable applications.

    Di-2-ethylhexyl sebacate (DEHS): Used as a lubricant and plasticizer.

Uniqueness: Di-2-ethylhexyl chlorendate is unique due to its high chlorine content, which imparts specific chemical properties such as increased stability and resistance to oxidation. This makes it particularly suitable for applications requiring long-term stability and performance .

Properties

IUPAC Name

bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36Cl6O4/c1-5-9-11-15(7-3)13-34-21(32)17-18(22(33)35-14-16(8-4)12-10-6-2)24(29)20(27)19(26)23(17,28)25(24,30)31/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHOIFWLALAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863457
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester
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Molecular Weight

613.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4827-55-8
Record name 2,3-Bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester
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Record name Di-2-ethylhexyl chlorendate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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